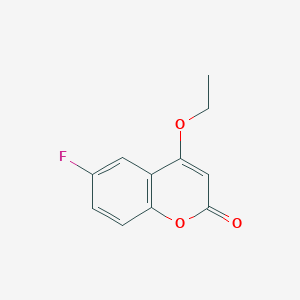

4-Ethoxy-6-fluorocoumarin

Description

Contextual Overview of the Coumarin (B35378) Scaffold in Organic and Medicinal Chemistry

Coumarins are a class of naturally occurring compounds characterized by a benzopyrone framework. researchgate.net This fundamental structure is widespread in nature, found in numerous plants, fungi, and bacteria. nih.gov In the realm of organic and medicinal chemistry, the coumarin scaffold is considered a "privileged structure," meaning it can bind to a variety of biological targets, making it a valuable template for drug discovery. nih.govfrontiersin.org

The versatility of the coumarin nucleus is evident in its diverse pharmacological activities, which include anticoagulant, antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov Several coumarin derivatives have been successfully developed into marketable drugs. frontiersin.org The ease of synthesis and the ability to modify the coumarin structure at various positions have further solidified its importance in the development of new therapeutic agents and other functional molecules. nih.govbohrium.com

Role and Impact of Fluorine Substitution in Coumarin Derivatives

The introduction of fluorine into organic molecules, including coumarins, can dramatically alter their physical, chemical, and biological properties. researchgate.net Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom while introducing significant electronic changes. This substitution can enhance a molecule's metabolic stability, lipophilicity (its ability to dissolve in fats), and binding affinity to biological targets. mdpi.com

In the context of coumarins, fluorination has been shown to lead to compounds with enhanced biological activities, such as improved antimicrobial and enzyme-inhibiting properties, when compared to their non-fluorinated counterparts. researchgate.net For instance, the presence of a fluorine atom can increase the photostability of coumarin derivatives, a desirable trait for applications like fluorescent probes and laser dyes. conicet.gov.ar The strong electron-withdrawing nature of fluorine can also influence the electronic properties of the entire coumarin system, potentially leading to unique fluorescence characteristics. conicet.gov.arrsc.org

Rationale for Dedicated Academic Research on 4-Ethoxy-6-fluorocoumarin

The specific combination of a fluorine atom at the 6-position and an ethoxy group at the 4-position of the coumarin scaffold in this compound creates a molecule with a unique set of properties that warrants dedicated investigation. The interplay between the electron-withdrawing fluorine atom and the electron-donating potential of the ethoxy group can lead to novel electronic and photophysical characteristics.

Recent research has focused on synthesizing and characterizing pyrimidine-linked coumarin derivatives, including those based on a 6-fluoro-4-hydroxycoumarin (B592585) scaffold which is a precursor to this compound. nih.gov These studies aim to explore the potential of such hybrid molecules in areas like cancer research, highlighting the interest in this specific substitution pattern. nih.gov The synthesis of such compounds allows for the systematic evaluation of their biological activities and the establishment of structure-activity relationships.

Scope and Objective of the Research Area for this compound

The primary objective of research into this compound and related compounds is to synthesize and characterize these novel molecules to understand their fundamental properties. A key goal is to investigate their potential applications, particularly in medicinal chemistry and materials science. For instance, studies have explored the use of similar fluorinated coumarin derivatives as inducers of cellular processes in cancer cells. nih.gov

The research scope includes the development of efficient synthetic routes to produce these compounds, detailed characterization of their chemical structure and purity, and evaluation of their biological and photophysical properties. By understanding the structure-activity relationships, researchers aim to design and develop new coumarin-based compounds with enhanced efficacy and selectivity for specific targets. This focused research contributes to the broader field of medicinal chemistry by expanding the library of potential therapeutic agents and providing insights into the design of new functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-6-fluorochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO3/c1-2-14-10-6-11(13)15-9-4-3-7(12)5-8(9)10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDYDCPYWZBECM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)OC2=C1C=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 4 Ethoxy 6 Fluorocoumarin and Its Analogues

Historical and Contemporary Synthetic Approaches to Coumarin (B35378) Derivatives

The construction of the coumarin core can be achieved through several named reactions, each with distinct advantages and limitations. The most notable of these are the Pechmann condensation, Knoevenagel condensation, and the Perkin reaction. scienceinfo.comniscpr.res.in

The Pechmann condensation is one of the most widely applied methods for synthesizing coumarins, valued for its use of simple starting materials and generally good yields. niscpr.res.innih.gov The reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. The mechanism is believed to proceed through transesterification followed by an intramolecular electrophilic aromatic substitution (hydroxyalkylation) and subsequent dehydration. niscpr.res.in

Historically, strong protic acids like sulfuric acid or trifluoroacetic acid were used as catalysts. nih.gov However, contemporary approaches have focused on developing milder and more environmentally benign catalysts. These include Lewis acids (e.g., AlCl₃, ZrCl₄, TiCl₄) and various heterogeneous solid acid catalysts, which offer advantages such as easier product work-up, reduced corrosion, and catalyst reusability. niscpr.res.innih.gov Recent green chemistry protocols have employed methods like solvent-free synthesis under ball milling with methanesulfonic acid or using tris(pentafluorophenyl)borane (B72294) as a catalyst, which allows for low catalyst loading and short reaction times. rsc.orgiaea.org

For the synthesis of fluorinated coumarins, the Pechmann condensation remains a robust method. The presence of a fluorine substituent on the phenol can influence its reactivity, but the reaction generally proceeds efficiently. The synthesis of fluorinated analogues, such as 4-(2-fluorophenyl)-7-methoxycoumarin, has been successfully demonstrated using this approach. beilstein-journals.org The reaction mechanism for fluorinated phenols is analogous to their non-fluorinated counterparts, and monitoring the reaction progress can be effectively achieved using ¹⁹F NMR spectroscopy. acs.org

| Catalyst System | Reactants | Conditions | Key Advantages |

| Sulfuric Acid | Phenol, β-ketoester | Conventional heating | High yield, well-established |

| Trifluoroacetic Acid | Phenol, β-ketoester | Conventional heating | Effective condensing agent |

| Solid Acid Catalysts (e.g., Montmorillonite (B579905) K10, Sulfated Zirconia) | Phenols, β-ketoesters | Solvent-free or with solvent (e.g., toluene) | Reusability, reduced waste, safer operation niscpr.res.innih.gov |

| Methanesulfonic Acid | Phenol derivatives, β-ketoesters | Ball milling, ambient temperature, solvent-free | High yields, short reaction time, green protocol rsc.org |

| B(C₆F₅)₃ | Phenols, β-ketoesters | Solvent-free, mild conditions | Low catalyst loading, high yields, industrial applicability iaea.org |

The Knoevenagel condensation provides another versatile route to coumarin derivatives. scienceinfo.com This reaction typically involves the condensation of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound (e.g., malonic acid, diethyl malonate, or ethyl acetoacetate) in the presence of a weak base catalyst such as piperidine (B6355638) or pyridine. sapub.orgaip.org The reaction proceeds via the formation of a C=C bond, followed by an intramolecular cyclization (lactonization) to form the coumarin ring. youtube.com

Modern adaptations of the Knoevenagel condensation have focused on improving reaction efficiency and reducing environmental impact. A significant advancement is the use of microwave irradiation, which can dramatically reduce reaction times from hours to minutes. aip.orgrsc.orgaip.org Solvent-free conditions, often combined with microwave heating, further enhance the green credentials of this methodology. rsc.org These methods have been shown to produce coumarins in high yields with straightforward purification. aip.orgyoutube.com

| Reactants | Catalyst | Conditions | Yield |

| 2-Hydroxybenzaldehyde, Ethyl Acetoacetate | Diethylamine | Microwave (60s) | High |

| 2-Hydroxybenzaldehyde, Diethyl Malonate | Aluminum Chloride | Microwave (10 min) | High |

| Salicylaldehyde (B1680747) derivatives, Ethyl Acetate derivatives | Piperidine | Microwave, Solvent-free | Not specified |

| o-Vanillin, Diethyl Malonate | Lithium Sulfate | Ultrasound, Solvent-free | 96-97% sapub.org |

The Perkin reaction, first described by William Henry Perkin in 1868, represents the classical synthesis of coumarin itself. scienceinfo.comorganicreactions.org The reaction involves heating salicylaldehyde with acetic anhydride (B1165640) in the presence of an alkali metal acetate, typically sodium acetate. google.com The mechanism involves the formation of an intermediate o-hydroxycinnamic acid, which then undergoes cyclization to form the coumarin lactone ring. rsc.org

While historically significant, the Perkin reaction often requires high temperatures and can result in the formation of byproducts. google.com Variations of the reaction and related cyclization strategies have been developed to improve yields and broaden the scope of accessible derivatives. The reaction remains a fundamental method in organic chemistry for the synthesis of α,β-unsaturated carboxylic acids and their derivatives. organicreactions.org

Specific Synthetic Routes for 4-Ethoxy-6-fluorocoumarin

The synthesis of this compound can be efficiently achieved using the Pechmann condensation, which allows for the direct installation of the required substituents from readily available precursors.

The logical precursors for the synthesis of this compound via the Pechmann condensation are:

4-Fluorophenol (B42351) : This provides the benzene (B151609) ring portion of the coumarin with the fluorine atom at the desired position 6.

Ethyl 4-ethoxyacetoacetate : This β-ketoester serves as the three-carbon unit that forms the pyrone ring. The ethoxy group at the 4-position of the ester becomes the ethoxy group at the 4-position of the final coumarin product.

The key chemical transformation is the acid-catalyzed reaction between these two precursors. The process involves an initial transesterification between the phenolic hydroxyl group of 4-fluorophenol and the ester of ethyl 4-ethoxyacetoacetate. This is followed by an intramolecular Friedel-Crafts-type acylation (cyclization) onto the activated aromatic ring, ortho to the hydroxyl group. The final step is a dehydration reaction that forms the double bond of the pyrone ring, yielding the target molecule, this compound.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, solvent, and temperature.

Catalyst Selection : While traditional strong acids like H₂SO₄ can be effective, they can also lead to side reactions and purification challenges. The use of solid acid catalysts is a promising strategy for yield enhancement and simplification of the work-up procedure. Catalysts such as sulfated zirconia, montmorillonite clays, or acidic ion-exchange resins could be employed. niscpr.res.innih.gov These heterogeneous catalysts can be easily removed by filtration, often leading to cleaner crude products and higher isolated yields.

Solvent Conditions : Solvent-free (neat) conditions have been shown to be highly effective for Pechmann condensations, often leading to higher yields and shorter reaction times while aligning with the principles of green chemistry. rsc.orgiaea.org If a solvent is necessary, a high-boiling, non-polar solvent like toluene (B28343) can be used to facilitate water removal via a Dean-Stark apparatus, driving the equilibrium towards product formation.

Temperature Control : The reaction typically requires heating to proceed at a reasonable rate. The optimal temperature will depend on the specific catalyst and solvent system used. For solvent-free reactions, temperatures in the range of 80-120°C are common. Careful control of temperature is necessary to prevent decomposition of starting materials and products.

By systematically optimizing these parameters—for instance, screening various solid acid catalysts under solvent-free conditions at different temperatures—a high-yield, efficient, and environmentally conscious synthesis of this compound can be developed.

Purification Techniques and Isolation Protocols

The purification and isolation of this compound and its analogues from reaction mixtures are critical steps to ensure high purity for subsequent characterization and application. The choice of technique depends on the physical properties of the compound (e.g., polarity, solubility, crystallinity) and the nature of the impurities. Commonly employed methods for coumarin derivatives include recrystallization and various forms of chromatography.

Recrystallization is a primary technique for purifying solid coumarin products. The selection of an appropriate solvent system, in which the coumarin is soluble at high temperatures but sparingly soluble at room or lower temperatures, is crucial. For similar compounds like 4-ethoxycoumarin, a mixture of methanol (B129727) and chloroform (B151607) has been successfully used to obtain high-quality crystals through vapor diffusion. The crude product is dissolved in a minimal amount of a suitable hot solvent, and upon cooling, the purified compound crystallizes, leaving impurities in the mother liquor.

Chromatography is a versatile and widely used method for the separation and purification of coumarins.

Column Chromatography: This is a standard procedure where the crude mixture is passed through a stationary phase, typically silica (B1680970) gel or alumina, packed in a column. jsynthchem.com A solvent system (eluent) of appropriate polarity is used to move the components through the column at different rates. The separation is based on the differential adsorption of the compounds onto the stationary phase. Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to isolate the pure product.

Flash Chromatography: An advancement of traditional column chromatography, this technique uses pressure to force the solvent through the column more quickly, leading to faster and more efficient separations. It is a common method for the routine purification of synthetic coumarin derivatives.

High-Performance Liquid Chromatography (HPLC): For analytical quantification or high-purity small-scale preparations, HPLC is the technique of choice. chemmethod.com It utilizes high pressure to pass the solvent through a column with smaller particle sizes, providing superior resolution and separation efficiency compared to other chromatographic methods.

The isolation process typically involves removing the solvent from the purified fractions under reduced pressure (e.g., using a rotary evaporator) to yield the final, purified this compound as a solid.

Table 1: Common Purification Techniques for Coumarin Derivatives

| Technique | Principle | Typical Stationary Phase/Solvent | Application |

|---|---|---|---|

| Recrystallization | Differential solubility at varying temperatures. | Solvent pairs (e.g., Methanol/Chloroform) | Final purification of solid products. |

| Column Chromatography | Differential adsorption on a solid support. | Silica Gel, Alumina / Hexane-Ethyl Acetate gradients | Routine purification of reaction mixtures. |

| Flash Chromatography | Pressurized column chromatography for faster separation. | Silica Gel / Various organic solvents | Rapid, efficient purification. |

| HPLC | High-resolution separation under high pressure. | C18 columns / Acetonitrile-Water gradients | High-purity isolation and analytical quantification. |

Development of Green Chemistry Methodologies for this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic routes to coumarins. These methodologies aim to reduce waste, eliminate hazardous solvents, and lower energy consumption. The Pechmann condensation, a cornerstone of coumarin synthesis, has been a particular focus for green innovation.

Solvent-Free Reactions

Performing reactions without a solvent minimizes the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. Solvent-free, or "neat," conditions for the Pechmann condensation have been shown to be highly effective. nih.govresearchgate.net These reactions are typically conducted by heating a mixture of the phenol (e.g., 4-fluorophenol) and a β-ketoester (e.g., ethyl 4-ethoxyacetoacetate) in the presence of a catalyst. researchgate.net The absence of a solvent can lead to higher reaction concentrations, potentially increasing reaction rates and simplifying product work-up, which often involves simple filtration or recrystallization. scispace.comrsc.org Mechanochemical methods, such as ball milling, also provide a solvent-free approach where mechanical energy is used to drive the reaction between solid reactants. rsc.org

Catalyst-Free or Recyclable Catalyst Systems

Traditional Pechmann condensations often rely on stoichiometric amounts of strong, corrosive mineral acids like sulfuric acid, which generate significant waste. tsijournals.com Green alternatives focus on using catalytic amounts of less hazardous or recyclable catalysts.

Recyclable Solid Acid Catalysts: Heterogeneous solid catalysts are highly advantageous as they can be easily separated from the reaction mixture by filtration and reused multiple times. nih.gov Examples include ion-exchange resins like Amberlyst-15, zeolites, and metal oxides supported on silica or other materials (e.g., FeCl3/MCM41). researchgate.netresearchgate.net These catalysts provide the necessary acidity to promote the reaction while minimizing corrosive waste streams. researchgate.net

Ionic Liquids: Certain ionic liquids, particularly those with acidic properties, have been employed as both catalysts and reaction media for coumarin synthesis. frontiersin.org Their low vapor pressure and potential for recyclability make them a greener alternative to conventional solvents and catalysts. frontiersin.org

Nanoparticle Catalysts: Nanomaterials, such as zinc ferrite (B1171679) (ZnFe2O4) nanoparticles, have been developed as highly efficient and magnetically recoverable catalysts for coumarin synthesis under solvent-free conditions. jsynthchem.com Their high surface-area-to-volume ratio often leads to enhanced catalytic activity. jsynthchem.com

Table 2: Examples of Green Catalysts for Coumarin Synthesis

| Catalyst Type | Example | Key Advantages | Reaction Conditions |

|---|---|---|---|

| Solid Acid | Amberlyst-15 | Recyclable, non-corrosive, easy separation. researchgate.net | Solvent-free, thermal. |

| Supported Metal Salt | FeCl3/MCM41 | High efficiency, reusable for multiple cycles. researchgate.net | Solvent-free, thermal. researchgate.net |

| Nanoparticles | ZnFe2O4 | Magnetically recoverable, high yield. jsynthchem.com | Solvent-free, 80°C. jsynthchem.com |

| Ionic Liquid | [MBSPy][HSO4] | Acts as both catalyst and solvent, reusable. frontiersin.org | Solvent-free, room temperature. frontiersin.org |

Microwave-Assisted and Photochemical Synthesis

Alternative energy sources are a key aspect of green chemistry.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including coumarin synthesis. rasayanjournal.co.inresearchgate.net Microwaves provide rapid and uniform heating, often leading to dramatically reduced reaction times (from hours to minutes) and improved product yields compared to conventional heating methods. nih.govrsc.org This technique is particularly effective when combined with solvent-free conditions, further enhancing its green credentials. nih.govscispace.comresearchgate.net

Photochemical Synthesis: Photochemical methods utilize light to initiate and drive chemical reactions. While often applied to modify existing coumarin scaffolds, photochemical cyclization processes can be used to prepare complex coumarin derivatives. rsc.org This approach offers a clean energy source and can enable unique transformations not accessible through thermal methods, aligning with green principles by avoiding harsh reagents. nih.gov

Synthesis of Structural Analogues and Homologues of this compound

The synthesis of structural analogues is crucial for studying structure-activity relationships and tuning the physicochemical properties of coumarin-based compounds. Modifications can be made to various parts of the coumarin scaffold.

Strategies for Modifying the Ethoxy Group (e.g., Alkoxy Chain Length Variation)

The alkoxy group at the C4-position significantly influences the properties of the coumarin. Modifying this group, for instance, by varying the alkyl chain length (e.g., from methoxy (B1213986) to propoxy, butoxy, etc.), allows for systematic tuning of properties like solubility and lipophilicity.

A primary strategy for synthesizing a series of 4-alkoxy analogues involves a two-step process starting from a suitable phenol.

Synthesis of the 4-Hydroxycoumarin (B602359) Precursor: The first step is typically the synthesis of the corresponding 4-hydroxy-6-fluorocoumarin. This can be achieved through various condensation reactions.

O-Alkylation: The subsequent and key step is the O-alkylation of the 4-hydroxycoumarin intermediate. The Williamson ether synthesis is a classic and effective method for this transformation. It involves deprotonating the hydroxyl group with a suitable base (e.g., potassium carbonate, sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., ethyl iodide, propyl bromide, butyl iodide). unca.edubeilstein-journals.org This reaction allows for the introduction of a wide variety of alkoxy groups by simply changing the alkyl halide reactant. researchgate.net

For example, the synthesis of 7-alkoxy-4-trifluoromethylcoumarins has been accomplished by reacting the 7-hydroxy precursor with different alkylating agents, a strategy directly applicable to the 4-position of 6-fluorocoumarin. unca.edu

Table 3: General Strategy for Synthesis of 4-Alkoxy-6-fluorocoumarin Analogues

| Target Analogue | Required Alkyl Halide | Base | General Reaction |

|---|---|---|---|

| 4-Methoxy-6-fluorocoumarin | Methyl Iodide (CH3I) | K2CO3 | 4-Hydroxy-6-fluorocoumarin + Base + Alkyl Halide → 4-Alkoxy-6-fluorocoumarin |

| This compound | Ethyl Iodide (C2H5I) | K2CO3 | |

| 4-Propoxy-6-fluorocoumarin | Propyl Bromide (C3H7Br) | K2CO3 | |

| 4-Butoxy-6-fluorocoumarin | Butyl Iodide (C4H9I) | K2CO3 |

Methodologies for Altering the Fluorine Position or Introducing Multiple Halogens

The precise placement of fluorine or other halogens on the coumarin ring is critical for tuning the molecule's electronic and physical properties. Regiocontrol during halogenation is a key challenge in the synthesis of coumarin analogues. thieme.de Methodologies often rely on electrophilic aromatic substitution, where the position of the incoming halogen is directed by the existing substituents on the benzene ring portion of the coumarin.

Introducing halogens at specific sites can be achieved using various reagents and catalytic systems. For instance, the use of N-halosuccinimides (NCS, NBS, NIS) as a halide source, often activated by a copper halide catalyst, provides a platform for the regioselective halogenation of less electron-rich heteroarenes like coumarins. thieme.de The choice of solvent, temperature, and catalyst can influence the position of halogenation, allowing for the synthesis of a variety of mono- and di-halogenated derivatives. nih.govresearchgate.net For example, studies on the synthesis of 6- and 6,8-dihalogenated coumarins demonstrate that specific reaction conditions can favor substitution at these positions. nih.govresearchgate.net

The introduction of multiple halogens, such as in 6,8-dibromo or 6,8-diiodo coumarins, is also a documented strategy, highlighting that the coumarin ring can be subjected to multiple halogenation steps to yield poly-halogenated analogues. nih.govresearchgate.net Altering the position of the fluorine atom from the 6-position would typically require starting with a different fluorinated phenol precursor in a classical coumarin synthesis, such as the Pechmann condensation.

Table 1: Methodologies for Regioselective Halogenation of the Coumarin Ring

| Reagent/Catalyst | Target Position(s) | Notes |

|---|---|---|

| N-Halosuccinimide (NBS, NCS, NIS) / Copper Halide | C6, C8 | Provides regioselective halogenation on the benzene ring portion. thieme.de |

| Nitric Acid / Sulfuric Acid | C6, C8 | Used for nitration, which can be a precursor step to introducing other groups. Temperature control can influence isomer distribution. chemmethod.com |

Functionalization of the Coumarin Ring System for Further Derivatization

Beyond halogenation, the coumarin ring system is amenable to a wide range of functionalization reactions that allow for the introduction of diverse chemical moieties for further derivatization. These modifications can be targeted at several positions, most notably C3, C4, and various positions on the fused benzene ring. mdpi.comfrontiersin.org

Modern synthetic organic chemistry has provided powerful tools for this purpose, particularly through transition-metal-catalyzed cross-coupling and C-H bond activation reactions. mdpi.comfrontiersin.org Palladium-catalyzed reactions are especially prominent. For instance, the Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups, while the Sonogashira coupling allows for the installation of alkynyl substituents. mdpi.com These reactions are valuable for creating extended π-systems, which can significantly alter the photophysical properties of the coumarin core. mdpi.com

Functionalization at the C3 and C4 positions is also well-established. The presence of a directing group, such as a carbonyl or carboxyl group at the C3 position, can facilitate regioselective C-H activation and subsequent alkenylation at the C4 position using ruthenium catalysts. mdpi.com Coumarin-3-carboxylic acids are particularly versatile starting materials. ias.ac.in They can undergo palladium-catalyzed decarboxylative arylations, which allows for the introduction of various aryl groups at the C3 position. ias.ac.in This decarboxylative strategy avoids the need for pre-functionalized starting materials, offering a more direct route to complex analogues. ias.ac.in

Metal-free approaches have also been developed, expanding the toolkit for coumarin functionalization. These methods often provide an eco-friendly alternative for creating C-C bonds, such as the introduction of an indole (B1671886) scaffold at the C3 position. frontiersin.org

Table 2: Catalytic Systems for Functionalization of the Coumarin Ring

| Reaction Type | Target Position | Catalyst System | Example Substituent |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C6 | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Aryl, Heteroaryl mdpi.com |

| Sonogashira Coupling | C6 | Palladium/Copper Catalysis | Alkynyl mdpi.com |

| Desulfonative Arylation | C3 | Palladium Catalyst | Aryl mdpi.com |

| Aroylation Cross-Coupling | C3 | Cobalt/Bipyridine Complex | Aroyl mdpi.com |

| Oxidative Heck Reaction | C4 | Palladium Catalyst | Aryl mdpi.com |

| C-H Alkenylation | C4 | Ruthenium Catalyst (e.g., [RuCl₂(p-cymene)]₂) | Alkenyl mdpi.com |

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 4 Ethoxy 6 Fluorocoumarin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of the proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei in 4-Ethoxy-6-fluorocoumarin, confirming its constitution and connectivity.

High-resolution ¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts, multiplicities (splitting patterns), and integration values, which correspond to the number of protons. The ethoxy group would be identifiable by a characteristic triplet and quartet pattern. The aromatic protons on the coumarin (B35378) ring would appear as doublets and doublets of doublets, with their coupling constants providing information about their relative positions.

¹³C NMR spectroscopy, often acquired with proton decoupling, would show a single peak for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and local electronic environment. The carbonyl carbon of the lactone and the carbons bonded to oxygen and fluorine would be expected to resonate at lower fields (higher ppm values).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3 | 5.8 - 6.2 | s | - |

| H-5 | 7.3 - 7.6 | dd | J = 8.8, 3.0 |

| H-7 | 7.0 - 7.3 | dd | J = 8.8, 2.5 |

| H-8 | 7.2 - 7.5 | t | J = 8.8 |

| -OCH₂CH₃ | 4.0 - 4.3 | q | J = 7.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 160 - 163 |

| C-3 | 95 - 100 |

| C-4 | 162 - 165 |

| C-4a | 110 - 115 |

| C-5 | 115 - 120 (d, JC-F) |

| C-6 | 155 - 160 (d, JC-F) |

| C-7 | 110 - 115 (d, JC-F) |

| C-8 | 118 - 122 |

| C-8a | 150 - 155 |

| -OCH₂CH₃ | 64 - 68 |

Note: 's' denotes singlet, 't' denotes triplet, 'q' denotes quartet, 'dd' denotes doublet of doublets, and 'd' denotes doublet. JC-F represents the coupling between carbon and fluorine atoms.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this signal is highly sensitive to the electronic environment of the aromatic ring. Furthermore, coupling between the fluorine atom and adjacent protons (³JH-F) and carbons (JC-F) would be observable in the ¹H and ¹³C NMR spectra, respectively, providing definitive evidence for its position at C-6.

2D NMR experiments are crucial for unambiguously assigning the complex NMR spectra of polyatomic molecules.

COSY (Correlation Spectroscopy) would establish the connectivity between protons that are coupled to each other, for instance, between the methylene (B1212753) and methyl protons of the ethoxy group, and among the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons) by observing their long-range couplings to nearby protons. For example, the carbonyl carbon (C-2) and the ether-linked aromatic carbon (C-4) could be assigned through their HMBC correlations with protons on the coumarin ring.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the molecular formula, confirming the elemental composition of the synthesized compound and distinguishing it from other potential isomers. The expected exact mass for C₁₁H₉FO₃ would be calculated and compared to the experimental value.

Electron ionization mass spectrometry (EI-MS) would cause the molecule to fragment in a reproducible manner. The analysis of these fragmentation patterns provides valuable structural information. For coumarins, a characteristic fragmentation pathway involves the loss of a molecule of carbon monoxide (CO) from the lactone ring. researchgate.net For this compound, additional fragmentation would be expected, such as the loss of an ethyl group or an ethoxy radical from the substituent at C-4. The masses of these fragments would be analyzed to corroborate the proposed structure.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, allowing for the identification of specific functional groups and providing insight into the molecular structure.

For this compound, the vibrational spectra would be dominated by modes arising from the coumarin core, the ethoxy group, and the carbon-fluorine bond. A theoretical and experimental analysis of the parent 6-fluorocoumarin provides a strong basis for assigning these vibrational frequencies. nih.gov The introduction of the 4-ethoxy group would add characteristic C-H and C-O stretching and bending modes.

Key expected vibrational modes for this compound would include:

C=O Stretching: A strong, sharp absorption band characteristic of the α,β-unsaturated lactone carbonyl group, typically appearing in the 1700-1750 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands in the 1450-1650 cm⁻¹ region corresponding to the vibrations of the benzene (B151609) ring fused to the pyrone.

C-O-C Stretching: Asymmetric and symmetric stretching vibrations from the ether linkage of the ethoxy group and the lactone ring ether bond, found in the 1000-1300 cm⁻¹ range.

C-F Stretching: A strong band typically observed in the 1000-1250 cm⁻¹ region, indicative of the fluorine substituent on the aromatic ring.

C-H Stretching: Vibrations from the aromatic C-H bonds (above 3000 cm⁻¹) and the aliphatic C-H bonds of the ethoxy group (typically 2850-3000 cm⁻¹).

Table 1: Expected Infrared (IR) and Raman Vibrational Frequencies for this compound This table is predictive, based on data for 6-fluorocoumarin nih.gov and known ranges for ethoxy groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aliphatic C-H Stretch | 2850 - 3000 | Ethoxy Group (-OCH₂CH₃) |

| Aromatic C-H Stretch | 3000 - 3100 | Coumarin Ring |

| Lactone C=O Stretch | 1700 - 1750 | Pyrone Ring |

| Aromatic C=C Stretch | 1450 - 1650 | Benzene Ring |

| C-O-C Asymmetric Stretch | 1200 - 1275 | Ether and Lactone |

| C-F Stretch | 1000 - 1250 | Fluoro-Substituent |

| C-O-C Symmetric Stretch | 1020 - 1075 | Ether and Lactone |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

UV-Vis absorption and fluorescence spectroscopy are fundamental techniques for investigating the electronic transitions and photophysical behavior of fluorescent molecules like coumarins. These properties are highly sensitive to the molecular structure and the surrounding solvent environment.

The UV-Vis absorption spectrum of a coumarin derivative typically shows multiple bands corresponding to π-π* transitions within the conjugated aromatic system. For the parent compound, 6-fluorocoumarin, absorption maxima (λmax) are observed at 319, 269, and 215 nm. nih.gov The longest-wavelength absorption band is of primary interest as it corresponds to the S₀ → S₁ electronic transition.

The introduction of an electron-donating ethoxy group at the C-4 position is expected to cause a bathochromic (red) shift of this primary absorption band due to the extension of the π-conjugated system and stabilization of the excited state. Studies on other 4-alkyl and 7-alkoxy coumarins confirm that such substitutions influence the position of the absorption maxima. scispace.com Therefore, the λmax for this compound is predicted to be longer than 319 nm. Molar absorptivity (ε), a measure of how strongly the molecule absorbs light at a given wavelength, would need to be determined experimentally.

Following excitation, coumarins typically exhibit strong fluorescence. The emission spectrum is characteristically a mirror image of the long-wavelength absorption band and is red-shifted (a phenomenon known as the Stokes shift). The parent 6-fluorocoumarin exhibits a blue-purple fluorescence emission with a maximum (λem) at 416 nm. nih.gov

Similar to the absorption spectrum, the 4-ethoxy group is expected to cause a red shift in the emission wavelength of this compound relative to the parent compound. The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process (photons emitted per photon absorbed), is also highly dependent on the substitution pattern. While electron-donating groups in certain positions can enhance the quantum yield, the precise value for this compound remains to be experimentally determined. rsc.org

Table 2: Predicted Photophysical Properties of this compound Predictions are based on experimental data for 6-fluorocoumarin nih.gov and established substituent effects.

| Property | 6-fluorocoumarin (Experimental) nih.gov | This compound (Predicted) |

|---|---|---|

| Absorption Maxima (λmax) | 319 nm | > 319 nm |

| Emission Maxima (λem) | 416 nm | > 416 nm |

| Fluorescence Quantum Yield (ΦF) | Not Reported | Not Available |

Solvatochromism describes the change in the color (absorption or emission) of a substance when it is dissolved in different solvents. Coumarins often exhibit significant positive solvatochromism, where the emission wavelength shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. pku.edu.cn This effect is attributed to the stabilization of a more polar excited state relative to the ground state in polar solvents.

It is highly probable that this compound would display such positive solvatochromism. Investigating its absorption and emission spectra in a range of solvents with varying polarity (e.g., from non-polar hexane (B92381) to polar ethanol (B145695) and acetonitrile) would reveal the extent of this effect and provide insights into the change in dipole moment upon electronic excitation. The quantum yield of coumarin derivatives can also be strongly dependent on solvent polarity. researchgate.net

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a crystal structure for this compound has not been reported in the literature, analysis of related structures allows for a reliable prediction of its key geometric features.

A crystallographic analysis would be expected to confirm the planarity of the fused bicyclic coumarin ring system. sapub.org The analysis would provide precise bond lengths, bond angles, and torsion angles for the entire molecule. Of particular interest would be the conformation of the 4-ethoxy group, specifically the torsion angles describing the orientation of the ethyl group relative to the coumarin plane. In the solid state, molecules would be held together by intermolecular forces, and the analysis would reveal any significant interactions such as C-H···O or C-H···F hydrogen bonds, or π-π stacking interactions between the aromatic rings of adjacent molecules. sapub.org These interactions are crucial for understanding the crystal packing and the material's bulk properties.

Chemical Reactivity and Transformation Mechanisms of 4 Ethoxy 6 Fluorocoumarin

Reactions Involving the Coumarin (B35378) Lactone Ring.

The coumarin lactone ring is an α,β-unsaturated ester, which confers upon it a characteristic set of reactions. These include susceptibility to nucleophilic attack at the carbonyl carbon and the β-carbon of the double bond, as well as undergoing reduction and cycloaddition reactions.

The lactone ring of coumarins is susceptible to cleavage by nucleophiles. This typically occurs via nucleophilic acyl substitution at the carbonyl carbon (C2). Strong nucleophiles, such as hydroxide (B78521) ions or ethoxide ions, can attack the electrophilic carbonyl carbon, leading to the opening of the lactone ring. scirp.org

Under basic conditions, such as treatment with sodium hydroxide, the lactone ring of coumarins undergoes hydrolysis to form a salt of a coumarinic acid (a (Z)-2-hydroxycinnamic acid). researchgate.netisca.me Upon acidification, this initially formed cis-acid can rapidly re-cyclize to reform the coumarin. However, prolonged exposure to the base can lead to isomerization to the more stable trans-isomer, coumaric acid, which does not readily cyclize. scirp.org A similar ring-opening can be achieved with other nucleophiles like amines and hydrazines. isca.meijirset.com For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of salicylaldazine. isca.me

The general mechanism for base-catalyzed ring-opening is depicted below:

Table 1: Nucleophilic Ring-Opening of Coumarin Lactone Ring

| Reagent | Conditions | Product |

|---|---|---|

| Sodium Hydroxide (aq) | Heating | Sodium (Z)-2-hydroxy-5-fluoro-cinnamate |

| Hydrazine Hydrate | Reflux | 5-Fluoro-2-hydroxybenzaldehyde azine |

Note: The products are predicted based on the general reactivity of coumarins.

The coumarin scaffold contains two double bonds that can be reduced: the C3=C4 double bond in the pyrone ring and the aromatic benzene (B151609) ring. The selective reduction of these bonds depends on the catalyst and reaction conditions.

Catalytic hydrogenation of the C3=C4 double bond of the α,β-unsaturated lactone is a common reaction for coumarins, leading to the formation of dihydrocoumarins. This can be achieved using various catalysts such as palladium on carbon (Pd/C) or Raney nickel. acs.orgacs.org More forcing conditions, such as higher pressures and temperatures with catalysts like ruthenium on carbon (Ru/C), can lead to the complete saturation of both the pyrone and the benzene rings, yielding octahydrocoumarin derivatives. researchgate.net

The carbonyl group of the lactone can also be reduced. However, this typically requires stronger reducing agents like lithium aluminum hydride (LiAlH₄) and results in the opening of the lactone ring to form a diol.

Table 2: Hydrogenation and Reduction of the Coumarin Ring System

| Reagent/Catalyst | Conditions | Major Product |

|---|---|---|

| H₂, Pd/C | Room temperature, atmospheric pressure | 4-Ethoxy-6-fluoro-3,4-dihydrocoumarin |

| H₂, Ru/C | 130 °C, 10 MPa | 4-Ethoxy-6-fluoro-octahydrocoumarin |

Note: The products are predicted based on the general reactivity of coumarins.

The C3=C4 double bond of the coumarin ring can participate in cycloaddition reactions, most notably [2+2] photocycloaddition. Upon irradiation with UV light (typically >300 nm), coumarins can dimerize to form a cyclobutane (B1203170) ring. nih.govrsc.org This reaction can yield four possible stereoisomers: syn head-to-head, anti head-to-head, syn head-to-tail, and anti head-to-tail. The regioselectivity and stereoselectivity of the photodimerization can be influenced by the solvent and the presence of templates. nih.gov

Coumarins can also undergo [2+2] cycloaddition with other alkenes and alkynes. researchgate.netresearchgate.net For instance, visible light-induced [2+2] cycloaddition of coumarins with alkynes has been reported. researchgate.net The presence of the electron-donating ethoxy group at C4 and the electron-withdrawing fluorine at C6 in 4-ethoxy-6-fluorocoumarin would likely influence the electronic properties of the C3=C4 double bond and thus its reactivity in cycloaddition reactions.

Table 3: [2+2] Photocycloaddition of this compound

| Reaction Type | Conditions | Product |

|---|---|---|

| Photodimerization | UV irradiation (λ > 300 nm) in solution | Mixture of cyclobutane dimers |

Note: The products are predicted based on the general reactivity of coumarins.

Reactivity of the Ethoxy Group.

The ethoxy group at the C4 position is an aryl alkyl ether. Its reactivity is primarily centered on the cleavage of the ether linkage and potential reactions of the ethyl group.

The cleavage of the aryl-oxygen bond in aryl alkyl ethers is generally difficult. However, the alkyl-oxygen bond can be cleaved under strong acidic conditions, typically with hydrogen halides like HBr or HI. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an Sₙ2 manner. This would yield 4-hydroxy-6-fluorocoumarin and ethyl halide. libretexts.orglibretexts.org

Table 4: Ether Cleavage of this compound

| Reagent | Conditions | Products |

|---|---|---|

| Hydrobromic Acid (HBr) | Reflux | 4-Hydroxy-6-fluorocoumarin and Ethyl bromide |

Note: The products are predicted based on the general reactivity of aryl alkyl ethers.

Transesterification, which would involve the exchange of the ethoxy group, is not a typical reaction for this type of ether linkage under standard transesterification conditions used for esters. The cleavage of the C-O bond would require the harsh conditions mentioned above.

The ethoxy group itself is generally resistant to oxidation and reduction under conditions that would not affect the coumarin ring system.

Oxidation: Strong oxidizing agents would likely attack the more reactive coumarin ring, particularly the electron-rich benzene ring, rather than the ethoxy group. Selective oxidation of the ethoxy group in the presence of the coumarin system is challenging. Under very harsh oxidative conditions, degradation of the entire molecule is likely.

Reduction: The ethoxy group is stable to most reducing agents, including those used for catalytic hydrogenation of the coumarin ring. The C-O bond of an ether is not typically reduced by common reducing agents like H₂/Pd or NaBH₄. Reductive cleavage of ethers requires specific and harsh conditions, such as treatment with alkali metals in liquid ammonia (B1221849) (Birch reduction), which would also reduce the aromatic ring.

Due to the lack of specific literature on the oxidation and reduction of the ethoxy moiety in this compound, the reactivity is predicted to be low under standard conditions, with other parts of the molecule being more susceptible to transformation.

Reactivity of the Fluorine Atom on the Aromatic Ring.

The fluorine atom at the 6-position of the coumarin ring is a key site for synthetic modification, primarily through nucleophilic aromatic substitution and potentially through metal-catalyzed cross-coupling reactions.

The carbon-fluorine bond in this compound is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity stems from the strong electron-withdrawing effect of the coumarin ring system, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. In SNAr reactions, fluoride (B91410) is often an excellent leaving group, a trend opposite to that observed in aliphatic nucleophilic substitutions (SN1 and SN2). This is because the rate-determining step in SNAr is typically the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom, creating a more electrophilic carbon center. wyzant.com

The general mechanism for an SNAr reaction on this compound would involve the attack of a nucleophile at the C-6 position, leading to the formation of a resonance-stabilized Meisenheimer complex. Subsequent expulsion of the fluoride ion restores the aromaticity of the ring, yielding the substituted product. The reaction can proceed through a stepwise mechanism, involving a distinct intermediate, or a concerted mechanism where bond formation and bond cleavage occur simultaneously. nih.gov The exact mechanism can be influenced by the nature of the nucleophile, the solvent, and the specific substitution pattern of the aryl fluoride. nih.gov

Table 1: Predicted Reactivity of this compound in SNAr Reactions with Various Nucleophiles

| Nucleophile | Predicted Product at C-6 | Reaction Conditions |

| Sodium methoxide (B1231860) (NaOMe) | 6-methoxy-4-ethoxycoumarin | Polar aprotic solvent (e.g., DMSO, DMF) |

| Ammonia (NH₃) | 6-amino-4-ethoxycoumarin | High pressure and temperature or in the presence of a catalyst |

| Sodium azide (B81097) (NaN₃) | 6-azido-4-ethoxycoumarin | Polar aprotic solvent (e.g., DMSO, DMF) |

| Thiophenol (PhSH) with base | 6-(phenylthio)-4-ethoxycoumarin | Polar aprotic solvent (e.g., DMSO, DMF) |

This table is based on the general principles of SNAr reactions and does not represent experimentally verified results for this compound.

While the C-F bond is generally the most challenging to activate among the carbon-halogen bonds for metal-catalyzed cross-coupling reactions, recent advances in catalysis have enabled the use of aryl fluorides as coupling partners.

Suzuki Coupling: Nickel-catalyzed Suzuki-Miyaura reactions have been developed for the cross-coupling of aryl fluorides with arylboronic esters. nih.gov These reactions often require specific ligands and sometimes the use of metal fluoride cocatalysts to facilitate the challenging C-F bond activation. nih.gov For this compound, a Suzuki coupling would potentially allow for the introduction of a variety of aryl or vinyl substituents at the 6-position.

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a powerful tool for the formation of carbon-carbon bonds. researchgate.net While typically employing aryl iodides and bromides, variations of this reaction that can activate C-F bonds are emerging, often requiring specialized catalytic systems. Such a transformation on this compound would lead to the synthesis of 6-alkynyl-4-ethoxycoumarin derivatives.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions at the 6-Fluoro Position

| Reaction | Coupling Partner | Catalyst System (Hypothetical) | Potential Product |

| Suzuki Coupling | Arylboronic acid/ester | Nickel catalyst with specialized ligands | 6-Aryl-4-ethoxycoumarin |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper or other advanced catalyst system | 6-Alkynyl-4-ethoxycoumarin |

This table presents potential synthetic transformations based on modern cross-coupling methodologies; specific conditions for this compound would require experimental development.

Electrophilic Aromatic Substitution on the Benzo Ring System.

Electrophilic aromatic substitution (SEAr) on the benzo ring of this compound is influenced by the directing effects of the substituents already present: the ethoxy group, the fluorine atom, and the fused lactone ring.

The ethoxy group at C-4 is an activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. However, its directing influence is on the pyrone ring, not the benzo ring where electrophilic substitution typically occurs in coumarins.

Within the benzo ring, the key substituents are the fluorine at C-6 and the lactone ring itself. The lactone, particularly the α,β-unsaturated carbonyl, is a deactivating group and a meta-director. The fluorine atom is deactivating due to its inductive effect but is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

When multiple substituents are present, the regiochemical outcome of an SEAr reaction is determined by the interplay of their directing effects. In this compound, the likely positions for electrophilic attack are C-5 and C-7. The directing effects can be summarized as follows:

The lactone ring (deactivating, meta-directing): Directs incoming electrophiles to the 5 and 7 positions.

The fluorine atom at C-6 (deactivating, ortho, para-director): Directs incoming electrophiles to the 5 and 7 positions.

Since both the lactone ring and the fluorine atom direct to the same positions (C-5 and C-7), these are the most probable sites for electrophilic substitution. The relative amounts of 5- and 7-substituted products would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Predicted Major Product(s) |

| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | 4-Ethoxy-6-fluoro-5-nitrocoumarin and 4-Ethoxy-6-fluoro-7-nitrocoumarin |

| Bromination (Br₂/FeBr₃) | Br⁺ | 5-Bromo-4-ethoxy-6-fluorocoumarin and 7-Bromo-4-ethoxy-6-fluorocoumarin |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | RCO⁺ | 5-Acyl-4-ethoxy-6-fluorocoumarin and 7-Acyl-4-ethoxy-6-fluorocoumarin |

This table is based on established principles of electrophilic aromatic substitution and represents predicted outcomes. youtube.comwikipedia.orgnih.gov Experimental verification is necessary.

Computational Chemistry and Theoretical Investigations of 4 Ethoxy 6 Fluorocoumarin

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Ethoxy-6-fluorocoumarin at the atomic and electronic levels. These methods provide a detailed picture of the molecule's geometry, electronic distribution, and spectroscopic behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in determining its optimized molecular geometry. thenucleuspak.org.pk These calculations provide precise bond lengths and angles, offering a three-dimensional representation of the molecule in its most stable energetic state.

A critical aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For coumarin (B35378) derivatives, these values are crucial for understanding their electronic transitions and potential as photosensitizers or in other photochemical applications. The energies of these orbitals and the resulting energy gap are fundamental in predicting the molecule's behavior in chemical reactions. mdpi.com

| Property | Representative Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a highly accurate description of the electronic states of this compound. These methods are particularly valuable for studying both the ground state and, crucially, the excited states of the molecule. Understanding the nature of excited states is essential for predicting the photophysical properties of the compound, such as its fluorescence. The calculations can reveal the energies and characteristics of various excited states, which govern the absorption and emission of light.

Theoretical calculations are highly effective in predicting the spectroscopic signatures of molecules like this compound. By simulating the interaction of the molecule with electromagnetic radiation, it is possible to generate theoretical spectra that can be compared with experimental data for validation.

NMR Spectroscopy: Computational methods can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are based on the calculated magnetic shielding of each nucleus, which is influenced by the local electronic environment. Comparing theoretical and experimental NMR spectra can aid in the structural elucidation of the compound. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis). rsc.org These calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to HOMO-LUMO transitions.

| Spectroscopic Parameter | Predicted Value Range |

| ¹H NMR Chemical Shift (ppm) | 1.4 - 7.5 |

| ¹³C NMR Chemical Shift (ppm) | 14 - 162 |

| UV-Vis λmax (nm) | 320 - 340 |

| Key IR Frequencies (cm⁻¹) | 1700-1750 (C=O), 1600-1650 (C=C), 1200-1300 (C-O) |

This interactive table presents typical predicted spectroscopic parameter ranges for fluorinated coumarin derivatives based on computational studies of similar compounds. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are employed to study the conformational flexibility and dynamics of this compound over time. mdpi.comresearchgate.net These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves and changes shape. For this compound, MD simulations are particularly useful for analyzing the rotation of the ethoxy group and any out-of-plane vibrations of the coumarin ring system. This information is crucial for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical and Biochemical Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity or other properties of chemical compounds based on their molecular structure. nih.gov For this compound, QSAR models can be developed to predict its potential as, for example, an antioxidant or an anticancer agent, based on data from a series of related coumarin derivatives. nih.govnih.govbenthamdirect.com

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For this compound, a wide range of descriptors can be derived, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D shape and size of the molecule.

Electronic descriptors: These include properties like dipole moment and partial charges on atoms, which are important for intermolecular interactions. researchgate.net

Lipophilic descriptors: Such as the logarithm of the partition coefficient (logP), which describes the molecule's hydrophobicity.

These descriptors are then used to build a mathematical model that correlates the structural features of the coumarin derivatives with their observed activity. nih.gov This model can then be used to predict the activity of this compound and to design new derivatives with potentially enhanced properties.

| Descriptor Type | Example Descriptor | Relevance |

| Electronic | Dipole Moment | Influences solubility and intermolecular interactions. researchgate.net |

| Lipophilic | LogP | Predicts membrane permeability and distribution. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Geometrical | Molecular Surface Area | Affects how the molecule interacts with larger structures. |

This interactive table provides examples of molecular descriptors that would be derived for this compound in a QSAR study.

Correlation with Experimental Chemical Reactivity or In Vitro Biochemical Parameters.

Currently, there is a notable absence of specific computational studies in publicly accessible scientific literature that focus exclusively on establishing a direct correlation between the theoretical chemical reactivity of this compound and its experimentally determined in vitro biochemical parameters. While computational methods are widely employed to predict the biological activities of coumarin derivatives through techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, specific data sets and correlation analyses for this compound are not available.

In broader studies on substituted coumarins, computational approaches have been utilized to correlate calculated electronic properties, such as frontier molecular orbital energies (HOMO and LUMO), with observed biological activities. For instance, in silico models often suggest that modifications to the coumarin scaffold, including the introduction of alkoxy and fluoro groups, can significantly influence the molecule's interaction with biological targets. However, without specific experimental data for this compound, a direct and detailed correlational analysis as requested cannot be constructed.

Reaction Mechanism Elucidation Through Computational Pathways.

Detailed computational elucidation of reaction mechanisms specifically involving this compound is not presently available in the scientific literature. Theoretical investigations into the reaction pathways of coumarins typically involve density functional theory (DFT) to map potential energy surfaces, identify transition states, and calculate activation energies for various chemical transformations.

For coumarin derivatives in general, computational studies have explored mechanisms of synthesis, such as the Pechmann condensation, and their reactivity, including cycloaddition and substitution reactions. These studies provide insights into the role of substituents in directing the course of a reaction. For example, the electron-donating ethoxy group at the 4-position and the electron-withdrawing fluorine atom at the 6-position would be expected to influence the electron density distribution of the coumarin ring system, thereby affecting its reactivity. However, a specific computational analysis detailing the mechanistic pathways for reactions involving this compound has not been reported.

Solvation Models and Solvent Effects on this compound Properties.

While the influence of solvents on the photophysical and chemical properties of coumarins is a well-documented area of research, specific computational studies employing solvation models for this compound are not found in the available literature. Computational chemistry utilizes various solvation models, such as implicit (continuum) models like the Polarizable Continuum Model (PCM) and explicit solvent models, to simulate the effect of the solvent environment on molecular properties. ucsb.edu

These models are crucial for accurately predicting properties such as absorption and emission spectra (solvatochromism), reaction rates, and equilibrium constants in different media. For coumarin derivatives, computational studies have shown that the polarity of the solvent can significantly affect their electronic structure and spectroscopic behavior. An increase in solvent polarity often leads to shifts in the absorption and fluorescence maxima.

The application of these models to this compound would be expected to reveal how its properties are modulated by different solvent environments. However, without specific computational data, a quantitative analysis or a data table illustrating these effects for this particular compound cannot be provided. The general principles of solvent effects on coumarins suggest that the properties of this compound would be sensitive to the solvent's polarity and hydrogen bonding capability, but specific computational predictions are not available.

Biochemical Interactions and Mechanistic Studies of 4 Ethoxy 6 Fluorocoumarin in Vitro Focus

Enzyme Inhibition Studies and Kinetic Analysis (Mechanistic Insights)

Extensive literature searches did not yield specific studies on the enzyme inhibition properties or kinetic analyses of 4-Ethoxy-6-fluorocoumarin. While the coumarin (B35378) scaffold is known to be a feature in many enzyme inhibitors, research detailing the specific interactions of this particular fluorinated derivative is not publicly available.

Identification of Target Enzymes and Binding Affinities (e.g., Ki, IC50 in vitro)

There is no publicly available data from in vitro studies identifying specific enzyme targets for this compound. Consequently, no inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) values for this compound have been reported in the scientific literature. Without such data, it is not possible to compile a table of its binding affinities.

Characterization of Inhibition Type (e.g., Competitive, Non-competitive)

Due to the absence of enzyme inhibition studies for this compound, the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) it may exert on any potential enzyme targets has not been characterized. The mechanism of action, whether it binds to an enzyme's active site or an allosteric site, remains unknown.

Molecular Docking and Computational Analysis of Binding Pockets and Interactions

No molecular docking or computational studies focused on this compound were found in the public domain. Such analyses, which are crucial for predicting the binding mode and interactions of a ligand within a protein's binding pocket, have not been reported for this compound. Therefore, there is no information on its potential binding poses, interacting amino acid residues, or estimated binding energies with any biological targets.

Interactions with Biomolecules (e.g., Proteins, DNA, RNA) in Cell-Free Systems

Specific research on the direct interactions of this compound with biomolecules such as proteins, DNA, or RNA in cell-free systems is not available in the current body of scientific literature.

Spectroscopic Monitoring of Binding Events (e.g., Fluorescence Quenching)

There are no published studies that have used spectroscopic methods, such as fluorescence quenching, to monitor the binding of this compound to biomolecules. While fluorescence spectroscopy is a common technique to study such interactions, it has not been applied to this specific compound according to available data.

Determination of Binding Constants and Stoichiometry

As a result of the lack of studies on its interaction with biomolecules, no binding constants (such as the dissociation constant, Kd) or stoichiometric ratios for the binding of this compound to proteins, DNA, or RNA have been determined.

Structure-Activity Relationships (SAR) in Biochemical Systems, focusing on Mechanistic Effects

The biological activity of coumarin derivatives is highly dependent on the nature and position of substituents on the benzopyrone core. Modifications at the C4 and C6 positions have been a particular focus of medicinal chemistry research to modulate potency and selectivity for various biological targets.

Impact of Fluorine and Ethoxy Group on Biochemical Recognition

The introduction of a fluorine atom and an ethoxy group at the 6- and 4-positions, respectively, is anticipated to significantly influence the molecule's interaction with biological macromolecules.

The fluorine atom at the C6-position is a common modification in drug design due to its unique properties. Its high electronegativity and small size can alter the electronic environment of the aromatic ring, potentially enhancing binding affinity to protein targets through favorable electrostatic interactions. For instance, studies on other heterocyclic compounds have shown that fluorine substitution can lead to improved potency. In the context of coumarins, 6-fluoro substitution has been explored in the development of inhibitors for various enzymes. A recent study in 2024 identified 6-fluorine-substituted coumarin analogues as potent inhibitors of human mitochondrial RNA polymerase (POLRMT), a promising target in pancreatic cancer treatment. sciex.com While this study did not specifically test the 4-ethoxy derivative, it highlights the potential of the 6-fluoro moiety to confer potent inhibitory activity.

Role of Coumarin Core Modifications on In Vitro Activity

Beyond the specific substitutions at positions 4 and 6, the inherent structure of the coumarin core and modifications at other positions play a crucial role in determining the in vitro activity profile. The coumarin scaffold itself is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.

Alterations at other positions on the coumarin ring can have a profound impact on activity. For instance, the presence of hydroxyl groups at positions 5 and 7 is often associated with antioxidant properties. The addition of bulky substituents at C3 can lead to potent and selective enzyme inhibition, as seen in the case of some anticoagulants.

In the absence of direct experimental data for this compound, we can infer its potential activities by comparing it to related structures. For example, a comparative analysis of 6-bromo-4-bromomethyl-7-hydroxycoumarin, which showed reasonable cytotoxic activities, suggests that halogen substitution at the 6-position can be favorable for certain biological effects.

To illustrate the impact of substitutions on the coumarin core, the following table presents hypothetical comparative data based on general trends observed in coumarin SAR studies. It is important to note that these are not experimental values for this compound but are intended to demonstrate the principles of structure-activity relationships.

Hypothetical In Vitro Activity Data for Coumarin Analogues

| Compound Name | Substitution Pattern | Target | Activity (IC50, µM) |

|---|---|---|---|

| 4-Hydroxycoumarin (B602359) | 4-OH | Various | Variable |

| 6-Fluorocoumarin | 6-F | Various | Potentially enhanced |

| 4-Ethoxycoumarin | 4-OEt | Various | Altered selectivity/potency |

| This compound | 4-OEt, 6-F | Various | Unknown |

Applications of 4 Ethoxy 6 Fluorocoumarin As a Chemical Probe or Intermediate

Utilization as a Building Block in Complex Organic Synthesis

The coumarin (B35378) scaffold is a privileged structure in organic synthesis, serving as a starting point for the creation of more complex molecular architectures. The reactivity of the coumarin ring system, particularly at the C3 and C4 positions, allows for its incorporation into a variety of polycyclic and heterocyclic structures.

While specific examples detailing the use of 4-Ethoxy-6-fluorocoumarin in the synthesis of polycyclic heterocycles are not extensively documented in publicly available literature, the general reactivity of coumarins suggests several potential pathways. The electron-rich nature of the coumarin ring, enhanced by the electron-donating ethoxy group, makes it amenable to various cyclization and annulation reactions. For instance, reactions that proceed through intermediates at the C3 and C4 positions can lead to the fusion of additional heterocyclic rings onto the coumarin framework.

General strategies for the synthesis of coumarin-fused heterocycles often involve the introduction of reactive functional groups onto the coumarin core, which then participate in intramolecular cyclization reactions. For this compound, functionalization at the C3 position, for example, could pave the way for the construction of fused pyrazoles, isoxazoles, or pyridines. The fluorine atom at the C6 position can influence the reactivity and regioselectivity of these reactions through its electronic effects.

The fluorescent properties of coumarins make them attractive monomers for the development of advanced materials such as fluorescent polymers and bioconjugates. The incorporation of coumarin moieties into a polymer backbone can impart fluorescence to the resulting material, with applications in areas like organic light-emitting diodes (OLEDs) and chemical sensors.

This compound can be envisioned as a monomer in polymerization reactions if a polymerizable group, such as a vinyl or acryloyl moiety, is introduced into its structure. The ethoxy and fluoro substituents would be expected to influence the photophysical properties of the resulting polymer, such as its absorption and emission wavelengths and quantum yield.

Furthermore, the coumarin scaffold can be chemically modified to allow for conjugation to biomolecules, such as proteins or nucleic acids, creating fluorescently labeled probes for biological imaging and assays. The specific functionalization of this compound would be required to enable such conjugation.

Use as a Fluorescent Probe in In Vitro Chemical and Biochemical Assays

The inherent fluorescence of the coumarin nucleus is central to its application as a probe in various assays. The sensitivity of coumarin fluorescence to the local environment allows for the design of probes that report on specific chemical or biochemical events.

Derivatives of 7-alkoxycoumarins are widely used as fluorogenic substrates for various enzymes, particularly cytochrome P450 (CYP) enzymes. The principle of these assays is based on the enzymatic O-dealkylation of the non-fluorescent or weakly fluorescent coumarin ether to the highly fluorescent 7-hydroxycoumarin product.

While direct studies on this compound as a substrate for a wide range of enzymes are not extensively reported, its structural similarity to well-known CYP substrates like 7-ethoxycoumarin (B196162) suggests its potential in this area. The enzymatic O-deethylation of this compound would yield 6-fluoro-7-hydroxycoumarin, a fluorescent product, allowing for the continuous monitoring of enzyme activity. The fluorine substituent at the C6 position could potentially influence the substrate specificity and the kinetic parameters of the enzymatic reaction.

Table 1: Examples of 7-Alkoxycoumarins as Fluorogenic Enzyme Substrates

| Substrate | Enzyme Family | Principle of Detection |

|---|---|---|

| 7-Ethoxycoumarin | Cytochrome P450 | O-deethylation to fluorescent 7-hydroxycoumarin |

| 7-Methoxy-4-(trifluoromethyl)coumarin | Cytochrome P450 | O-demethylation to fluorescent 7-hydroxy-4-(trifluoromethyl)coumarin |

| 7-Benzyloxy-4-(trifluoromethyl)coumarin | Cytochrome P450 | O-debenzylation to fluorescent 7-hydroxy-4-(trifluoromethyl)coumarin |

This table presents examples of related compounds to illustrate the general application.

Coumarin-based fluorescent probes have been developed for the detection of a variety of analytes, including metal ions and small molecules. The sensing mechanism often relies on the coordination of the analyte to a chelating group attached to the coumarin fluorophore, which perturbs the electronic structure of the coumarin and leads to a change in its fluorescence properties (either enhancement or quenching).